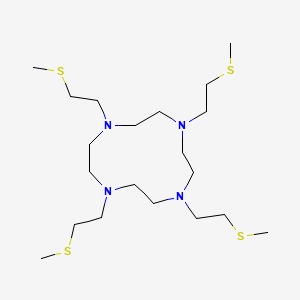
1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound with the molecular formula C21H46N4S4 It is a member of the tetraazacyclododecane family, which is known for its ability to form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-(methylthio)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form stable complexes with metal ions, which is a key feature of its applications in coordination chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as thiols, amines, or halides.
Complexation: Metal salts such as copper(II) sulfate, nickel(II) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Complexation: Metal complexes with varying stoichiometries and coordination geometries.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes
Biology: Investigated for its ability to bind to biological molecules and metal ions, which can be useful in studying metalloproteins and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclododecane ring and the sulfur atoms in the methylthio groups coordinate with metal ions, forming a stable chelate. This chelation can influence the reactivity and properties of the metal ion, making it useful in various applications such as catalysis and imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane: Similar structure but with hydroxyethyl groups instead of methylthio groups.
1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclododecane: Contains aminocarbonylmethyl groups, used in proteomics research.
1,4,7,10-Tetrakis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane: Contains tert-butoxy-oxoethyl groups, used in bulk manufacturing and custom synthesis.
Uniqueness
1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of methylthio groups, which provide additional sulfur atoms for coordination with metal ions. This can enhance the stability and reactivity of the metal complexes formed, making it particularly useful in applications requiring strong and stable metal-ligand interactions .
Eigenschaften
Molekularformel |
C20H44N4S4 |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
1,4,7,10-tetrakis(2-methylsulfanylethyl)-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C20H44N4S4/c1-25-17-13-21-5-7-22(14-18-26-2)9-11-24(16-20-28-4)12-10-23(8-6-21)15-19-27-3/h5-20H2,1-4H3 |
InChI-Schlüssel |
USTNPYCWWYZFST-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCN1CCN(CCN(CCN(CC1)CCSC)CCSC)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
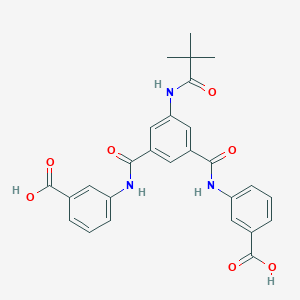
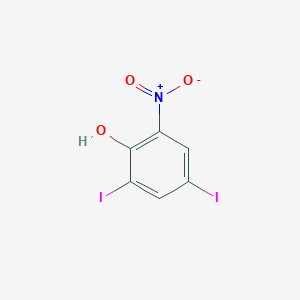
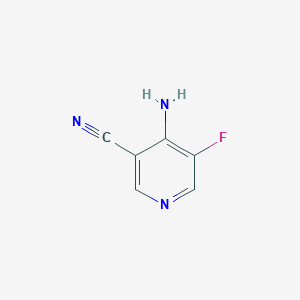
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
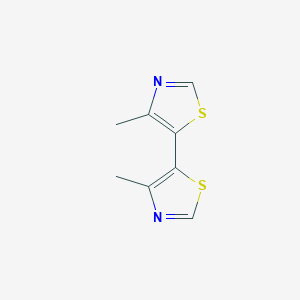
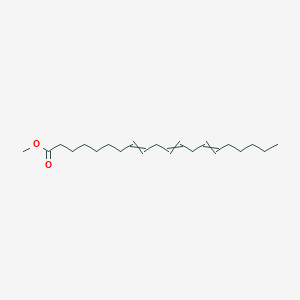
![7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12510005.png)

